4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid
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Overview
Description
4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a fluorophenyl group, a furan-2-carboxamido group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be constructed using methods such as the Gewald reaction or Paal-Knorr synthesis.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a cross-coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl halide and a thiophene derivative.
Amidation Reaction: The furan-2-carboxamido group can be introduced through an amidation reaction between a furan-2-carboxylic acid derivative and an amine.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of a suitable intermediate, such as a Grignard reagent or organolithium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group may yield the corresponding alcohol or aldehyde.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid.
Uniqueness
4-(4-Fluorophenyl)-2-(furan-2-carboxamido)thiophene-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structural features may offer advantages in terms of stability, solubility, and target specificity compared to similar compounds.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO4S/c17-10-5-3-9(4-6-10)11-8-23-15(13(11)16(20)21)18-14(19)12-2-1-7-22-12/h1-8H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUUIBNBZXTVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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